molecular formula C12H10BrNO2 B1503211 Ethyl 6-bromoquinoline-2-carboxylate CAS No. 1020572-61-5

Ethyl 6-bromoquinoline-2-carboxylate

Cat. No.: B1503211
CAS No.: 1020572-61-5
M. Wt: 280.12 g/mol
InChI Key: KIKGJVVDJNSJSQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromoquinoline-2-carboxylate is a brominated quinoline derivative with the molecular formula C₁₂H₁₀BrNO₂. Quinolines are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, is used as a building block in the synthesis of various pharmaceuticals and other chemical products.

Synthetic Routes and Reaction Conditions:

  • Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core can then be brominated and esterified to produce this compound.

  • Biltz Synthesis: This method involves the cyclization of o-aminobenzaldehydes with β-ketoesters in the presence of a dehydrating agent. The resulting quinoline can be further brominated and esterified to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing Ethyl 6-hydroxyquinoline-2-carboxylate.

  • Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are typically used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and sodium iodide (NaI) are used in substitution reactions.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroxyquinoline Derivatives: Resulting from reduction reactions.

  • Various Nucleophilic Substitution Products: Depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-bromoquinoline-2-carboxylate is widely used in scientific research due to its versatility and reactivity. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Medicinal Chemistry: Used in the synthesis of antimalarial, anticancer, and anti-inflammatory drugs.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-bromoquinoline-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Ethyl 6-bromoquinoline-2-carboxylate is similar to other brominated quinolines, such as Ethyl 4-bromoquinoline-6-carboxylate. its unique position on the quinoline ring structure gives it distinct chemical properties and reactivity. Other similar compounds include:

  • Ethyl 4-bromoquinoline-6-carboxylate

  • Ethyl 5-bromoquinoline-2-carboxylate

  • Ethyl 7-bromoquinoline-3-carboxylate

These compounds differ in the position of the bromine atom on the quinoline ring, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

ethyl 6-bromoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKGJVVDJNSJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695422
Record name Ethyl 6-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020572-61-5
Record name Ethyl 6-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl pyruvate (535.4 mg, 4.61 mmol) was added to 5-Bromo-2-nitro-benzaldehyde (1.01 g, 4.39 mmol) in ethanol (22 mL) at room temperature under argon. Then, tin(II)chloride (4.16 g, 21.95 mmol) was added to the reaction mixture, followed by the addition of zinc(II)chloride (2.99 g, 21.95 mmol), and finally activated 4 Å molecular sieve pellets (1.01 g). The mixture was heated at 70° C. in an oil bath for twenty hours, then allowed to cool to room temperature, and carefully quenched with saturated sodium bicarbonate. Ethyl acetate was added, and the mixture was filtered through Celite®. The filtrate was extracted with ethyl acetate, and the organic layer was dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with dichloromethane and subsequently a second silica gel chromatography purification eluting with 1:4 ethyl acetate:hexanes to give 173.6 mg (14%) of ethyl 6-bromo-2-quinolinecarboxylate as a solid. 1H NMR (400 MHz, d6-DMSO): δ 8.55 (d, J=9 Hz, 1H), 8.42 (d, J=2 Hz, 1H), 8.16 (d, J=9 Hz, 1H), 8.11 (d, J=9 Hz, 1H), 7.98 (dd, J=9, 2 Hz, 1H), 4.42 (q, J=7 Hz, 2H), 1.37 (t, J=7 Hz, 3H). ESI-LCMS m/z 280 (M+H)+.
Quantity
535.4 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two
Quantity
2.99 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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